KR-27425

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H21N3O2 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

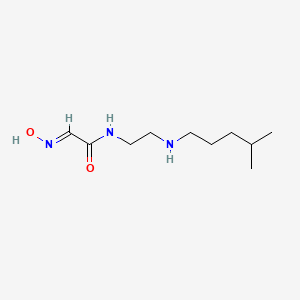

(2E)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide |

InChI |

InChI=1S/C10H21N3O2/c1-9(2)4-3-5-11-6-7-12-10(14)8-13-15/h8-9,11,15H,3-7H2,1-2H3,(H,12,14)/b13-8+ |

InChI Key |

QHTVVFDZSYXSOC-MDWZMJQESA-N |

Isomeric SMILES |

CC(C)CCCNCCNC(=O)/C=N/O |

Canonical SMILES |

CC(C)CCCNCCNC(=O)C=NO |

Origin of Product |

United States |

Foundational & Exploratory

KR-27425: A Non-Pyridinium Oxime Reactivator for Organophosphate-Inhibited Acetylcholinesterase

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Organophosphate (OP) nerve agents and pesticides represent a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The resulting accumulation of the neurotransmitter acetylcholine (B1216132) leads to a cholinergic crisis, characterized by a cascade of debilitating and potentially lethal symptoms. For decades, the primary therapeutic intervention has relied on pyridinium (B92312) oximes, such as pralidoxime (B1201516), to reactivate the inhibited enzyme. However, the quaternary nitrogen in these compounds restricts their passage across the blood-brain barrier (BBB), limiting their efficacy against centrally-mediated effects of OP poisoning. This has spurred the search for novel, non-pyridinium reactivators with the potential for improved central nervous system (CNS) penetration. This technical guide focuses on KR-27425, a promising non-pyridinium oxime reactivator, providing a comprehensive overview of its reactivation efficacy, underlying mechanisms, and the experimental protocols used in its evaluation.

Introduction

The inhibition of acetylcholinesterase by organophosphorus compounds is a well-characterized mechanism involving the phosphorylation of a serine residue within the enzyme's active site. This covalent modification renders the enzyme inactive, disrupting the normal hydrolysis of acetylcholine and leading to its accumulation in synaptic clefts. The consequences are severe, ranging from seizures and respiratory distress to paralysis and death.

Standard treatment protocols for OP poisoning typically involve the administration of an antimuscarinic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime reactivator to restore AChE function. The nucleophilic oxime group of the reactivator attacks the phosphorus atom of the OP-AChE conjugate, cleaving the covalent bond and regenerating the active enzyme.

A significant limitation of currently approved oxime reactivators is their poor ability to penetrate the blood-brain barrier. This is primarily due to the presence of a permanently charged pyridinium ring, which hinders their diffusion into the CNS. Consequently, these agents are largely ineffective at reversing the neurological damage and seizures caused by OP accumulation in the brain.

This compound, also identified as compound 13 in foundational studies, has emerged as a lead compound in the development of non-pyridinium AChE reactivators. Its unique structural features, lacking a quaternary nitrogen, suggest a higher potential for BBB permeability, offering a promising avenue for the development of more effective antidotes against OP poisoning.

Quantitative Data on Reactivation Efficacy

The reactivation potential of this compound was evaluated against paraoxon-inhibited electric eel acetylcholinesterase (EeAChE). Paraoxon (B1678428), an active metabolite of the insecticide parathion, is a commonly used surrogate for more toxic nerve agents in in vitro studies. The efficacy of this compound was compared to that of the standard pyridinium oxime, pralidoxime.

The study that identified this compound evaluated a total of fifteen non-pyridinium oxime compounds. The following table summarizes the reactivation data for this compound and pralidoxime.

| Compound | Concentration (µM) | % Reactivation of Paraoxon-Inhibited EeAChE |

| This compound (Compound 13) | 100 | 60%[1] |

| 1000 | 67%[1] | |

| Pralidoxime (2-PAM) | 100 | 56%[1] |

These results demonstrate that this compound exhibits comparable, and at higher concentrations, superior reactivation efficacy to pralidoxime for paraoxon-inhibited AChE.[1] This highlights its potential as a potent reactivator.

Mechanism of Action and Molecular Interactions

The proposed mechanism of action for this compound, like other oxime reactivators, involves the nucleophilic attack of the deprotonated oxime group on the phosphorus atom of the organophosphate-AChE adduct. This leads to the formation of a phosphonylated oxime and the regeneration of the active enzyme.

Figure 1: Proposed mechanism of AChE reactivation by this compound.

Molecular docking simulations were conducted to elucidate the binding mode of this compound within the active site of paraoxon-inhibited electric eel AChE. These computational studies are crucial for understanding the structure-activity relationship and for the rational design of more potent reactivators.

Experimental Protocols

Synthesis of (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide (this compound)

A detailed, step-by-step synthesis protocol for this compound is essential for its further investigation and development. While the primary publication does not provide the full synthetic route, a general approach for similar non-pyridinium oximes can be inferred. This typically involves a multi-step synthesis, likely starting from commercially available precursors and employing standard organic chemistry reactions to build the final molecule.

In Vitro Acetylcholinesterase Reactivation Assay

The reactivation of paraoxon-inhibited AChE by this compound was quantified using a modified Ellman's method. This spectrophotometric assay is a standard and reliable method for measuring cholinesterase activity.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials:

-

Electric eel acetylcholinesterase (EeAChE)

-

Paraoxon-ethyl

-

This compound and other test compounds

-

Pralidoxime (as a positive control)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Inhibition:

-

A solution of EeAChE in phosphate buffer is incubated with a specific concentration of paraoxon for a defined period to achieve a desired level of inhibition (typically >90%).

-

-

Reactivation:

-

The inhibited enzyme is then incubated with various concentrations of the reactivator (e.g., this compound, pralidoxime) for a set time (e.g., 30 minutes). A control sample with no reactivator is also prepared.

-

-

Measurement of AChE Activity:

-

Following the reactivation period, the substrate ATCI and the chromogen DTNB are added to each well of the microplate.

-

The change in absorbance at 412 nm is measured over time using a microplate reader.

-

-

Calculation of Reactivation Percentage:

-

The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of reactivation is calculated using the following formula: % Reactivation = [(v_r - v_i) / (v_0 - v_i)] * 100 where:

-

v_r = initial velocity of the reactivated enzyme

-

v_i = initial velocity of the inhibited enzyme

-

v_0 = initial velocity of the uninhibited (native) enzyme

-

-

Figure 2: General workflow for the in vitro AChE reactivation assay.

Molecular Docking Simulation

Molecular docking studies are performed to predict the binding conformation and affinity of a ligand (in this case, this compound) to a protein target (AChE).

Software: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.

Procedure:

-

Protein Preparation:

-

A high-resolution crystal structure of the target enzyme (e.g., electric eel AChE) is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. If the simulation is for the inhibited enzyme, the organophosphate moiety is covalently attached to the active site serine.

-

-

Ligand Preparation:

-

The 3D structure of the ligand (this compound) is generated and its energy is minimized.

-

-

Docking Simulation:

-

A docking grid is defined around the active site of the enzyme.

-

The docking algorithm systematically explores different conformations and orientations of the ligand within the defined grid, scoring each pose based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The resulting docked poses are analyzed to identify the most favorable binding mode.

-

Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are identified.

-

Figure 3: General workflow for molecular docking simulation.

Future Directions and Conclusion

This compound represents a significant advancement in the quest for effective, CNS-penetrant AChE reactivators. Its non-pyridinium structure and promising in vitro reactivation efficacy make it a compelling lead compound for further development.

Future research should focus on:

-

Comprehensive in vivo studies: Evaluating the efficacy and safety of this compound in animal models of OP poisoning is a critical next step. These studies should assess its ability to cross the blood-brain barrier and mitigate CNS-related symptoms.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for optimizing dosing regimens.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound will help to identify the key structural features responsible for its activity and may lead to the discovery of even more potent reactivators.

-

Toxicology studies: A thorough toxicological evaluation is necessary to ensure the safety of this compound before it can be considered for clinical trials.

References

The Discovery and Synthesis of KR-27425: A Non-Pyridinium Oxime Reactivator of Acetylcholinesterase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) nerve agents and pesticides pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The resulting accumulation of the neurotransmitter acetylcholine (B1216132) leads to a cholinergic crisis, characterized by severe neuromuscular dysfunction that can be fatal. For decades, the primary therapeutic intervention has been the administration of pyridinium (B92312) oximes, which can reactivate the inhibited enzyme. However, the permanent positive charge of these compounds restricts their ability to cross the blood-brain barrier (BBB), limiting their efficacy against centrally-acting OPs. This technical guide details the discovery and a proposed synthesis of KR-27425, or (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, a novel, non-pyridinium oxime identified as a potent reactivator of OP-inhibited AChE.[1][2] Its uncharged nature presents a promising advancement in the development of centrally-acting AChE reactivators.

Introduction: The Challenge of Organophosphate Poisoning and the Need for Novel Reactivators

Organophosphorus compounds exert their toxicity by covalently modifying the serine residue in the active site of AChE, rendering it inactive.[3][4] This leads to an accumulation of acetylcholine in synaptic clefts and neuromuscular junctions, causing overstimulation of cholinergic receptors and resulting in symptoms ranging from muscle spasms and seizures to respiratory arrest and death.

The current standard of care involves the co-administration of an antimuscarinic agent, such as atropine, to block the effects of excess acetylcholine, and an oxime reactivator to restore AChE function. Pralidoxime (B1201516) (2-PAM) is a commonly used pyridinium oxime that acts as a nucleophile, attacking the phosphorus atom of the OP and displacing it from the serine residue, thereby regenerating the active enzyme.

A major limitation of pralidoxime and other pyridinium oximes is their inability to efficiently penetrate the BBB due to their permanent positive charge. This renders them ineffective at reversing the effects of OP poisoning within the central nervous system (CNS), a critical aspect of treatment. Consequently, there is a pressing need for the development of potent, non-pyridinium oxime reactivators that can effectively cross the BBB and restore AChE activity in both the peripheral and central nervous systems. This compound has emerged as a promising lead compound in this endeavor.[1][2]

Discovery of this compound as a Potent AChE Reactivator

This compound, identified as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, was discovered during a screening of non-pyridinium oxime derivatives for their ability to reactivate paraoxon-inhibited electric eel AChE.[1][2] Paraoxon (B1678428) is a commonly used surrogate for more toxic organophosphate nerve agents in in vitro studies.

In Vitro Reactivation Efficacy

The therapeutic potential of this compound was demonstrated by its significant reactivation of paraoxon-inhibited AChE. The key findings from these studies are summarized in the table below.

| Compound | Concentration (µM) | AChE Reactivation (%) |

| This compound | 100 | 60 |

| This compound | 1000 | 67 |

| Pralidoxime | 100 | 56 |

| Data sourced from a study on paraoxon-inhibited electric eel AChE.[1][2] |

These results indicate that at a concentration of 100 µM, this compound exhibits a comparable, and even slightly superior, reactivation ability to the established pyridinium oxime, pralidoxime.[1][2] The increased reactivation at a higher concentration suggests a dose-dependent effect.

Proposed Synthesis of this compound

While the specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the primary literature, a plausible and scientifically sound synthetic route can be proposed based on established methods for the preparation of 2-(hydroxyimino)acetamide derivatives. The proposed synthesis is a two-step process involving the formation of an N-substituted aminoacetamide intermediate followed by oximation.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of N-(2-((4-methylpentyl)amino)ethyl)-2-(hydroxyimino)acetamide (Intermediate)

-

To a solution of N-(4-methylpentyl)ethane-1,2-diamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a non-nucleophilic base, for example, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired intermediate.

Step 2: Isomer Separation to Yield (E)-KR-27425

The oximation reaction in Step 1 can result in a mixture of (E) and (Z) isomers. The desired (E)-isomer, this compound, can be isolated and purified from this mixture using techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC). The specific geometry of the oxime is crucial for its biological activity.

Mechanism of Action: Reactivation of Acetylcholinesterase

The therapeutic effect of this compound is derived from its ability to reactivate organophosphate-inhibited AChE. The mechanism is a nucleophilic attack by the oximate anion on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue in the AChE active site.

Caption: Signaling pathway of AChE inhibition and reactivation.

Experimental Workflow for Biological Evaluation

The reactivation potency of this compound was likely determined using a modified Ellman's assay, a widely accepted spectrophotometric method for measuring AChE activity.

Caption: Experimental workflow for AChE reactivation assay.

Detailed Protocol for Ellman's Assay

-

Enzyme Inhibition: Incubate a solution of electric eel AChE with a known concentration of paraoxon to achieve complete inhibition.

-

Reactivation: Add this compound or a control reactivator (e.g., pralidoxime) at various concentrations to the inhibited enzyme solution and incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C).

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine (B1193921) (ATCh), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

-

Detection: The hydrolysis of ATCh by active AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

-

Quantification: Monitor the rate of TNB formation by measuring the increase in absorbance at 412 nm using a spectrophotometer.

-

Calculation: The percentage of reactivation is calculated by comparing the rate of the reaction in the presence of the reactivator to the rate of the uninhibited and inhibited enzyme controls.

Conclusion and Future Directions

This compound represents a significant step forward in the quest for more effective treatments for organophosphate poisoning. Its non-pyridinium structure holds the promise of improved BBB penetration, potentially addressing the critical unmet need for a centrally-acting AChE reactivator. The in vitro data demonstrating its potent reactivation of paraoxon-inhibited AChE establishes it as a valuable lead compound for further development.

Future research should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and to confirm its ability to cross the BBB in vivo.

-

In Vivo Efficacy Studies: To assess the protective effect of this compound against OP poisoning in animal models.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and pharmacokinetic profile.

-

Toxicology Studies: To determine the safety profile of this compound and its potential metabolites.

The development of this compound and similar non-pyridinium oximes could revolutionize the treatment of organophosphate poisoning, offering a more comprehensive therapeutic approach that addresses both peripheral and central nervous system effects.

References

- 1. Discovery of (E)-2-(hydroxyimino)-N-(2 ((4methylpentyl)amino)ethyl)acetamide (this compound) as a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reactivation of DFP- and paraoxon-inhibited acetylcholinesterases by pyridinium oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

KR-27425: A Novel Non-Pyridinium Oxime for the Treatment of Organophosphate Poisoning

A Technical Whitepaper for Drug Development Professionals

Disclaimer: This document synthesizes publicly available preclinical data on KR-27425. As of this writing, in vivo efficacy, pharmacokinetic, and comprehensive toxicology data for this compound have not been published in peer-reviewed literature. This guide supplements the existing data with established principles of organophosphate poisoning treatment and standard preclinical experimental methodologies to provide a comprehensive overview for research and development purposes.

Introduction

Organophosphate (OP) compounds, widely used as pesticides and unfortunately as chemical warfare agents, pose a significant global health threat.[1] Their acute toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[2] Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome characterized by both muscarinic (e.g., bradycardia, salivation, bronchospasm) and nicotinic (e.g., muscle fasciculations, paralysis) effects.[1] Respiratory failure is the primary cause of death in severe OP poisoning.[1]

The current standard of care for OP poisoning involves a combination of an antimuscarinic agent, such as atropine (B194438), to counteract the effects of ACh at muscarinic receptors, and an oxime to reactivate the inhibited AChE.[3] Pralidoxime (B1201516) (2-PAM) is a commonly used oxime, but its efficacy can be limited, particularly against certain OPs, and its quaternary ammonium (B1175870) structure restricts its ability to cross the blood-brain barrier (BBB) and reactivate AChE in the central nervous system (CNS).

This has spurred the search for novel AChE reactivators with improved efficacy and pharmacokinetic properties. This compound, a non-pyridinium α-ketoaldoxime derivative, has emerged as a promising lead compound. This technical guide provides a comprehensive overview of the available data on this compound and outlines key experimental protocols relevant to its preclinical development for the treatment of organophosphate poisoning.

Core Compound Data: this compound

This compound, chemically identified as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, was identified in a screen of non-pyridinium oxime derivatives for their ability to reactivate paraoxon-inhibited electric eel acetylcholinesterase (eeAChE).

In Vitro Reactivation Efficacy

The primary preclinical evidence for the therapeutic potential of this compound is its ability to reactivate OP-inhibited AChE. A comparative study demonstrated its efficacy relative to the standard oxime, pralidoxime.

| Compound | Concentration (µM) | AChE Reactivation (%) |

| This compound | 1000 | 67 |

| 100 | 60 | |

| Pralidoxime | 100 | 56 |

Mechanism of Action and Signaling Pathways

The therapeutic rationale for this compound is the reactivation of inhibited AChE at the neuromuscular junction and potentially within the CNS.

Organophosphate Inhibition of Acetylcholinesterase

Organophosphates act by phosphorylating a serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of postsynaptic receptors.

Reactivation of AChE by this compound

This compound, as an oxime, acts as a nucleophile that attacks the phosphorus atom of the organophosphate bound to the serine residue of AChE. This reaction displaces the organophosphate, regenerating the active enzyme.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of candidate therapeutics. The following sections outline standard methodologies for key preclinical studies.

In Vitro AChE Reactivation Assay (Ellman's Method)

This assay quantifies the ability of a test compound to reactivate OP-inhibited AChE.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Organophosphate inhibitor (e.g., paraoxon)

-

Test compound (this compound)

-

Pralidoxime (positive control)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate (B84403) buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Inhibition of AChE:

-

Incubate a solution of AChE with a known concentration of the organophosphate inhibitor in phosphate buffer. The incubation time and inhibitor concentration should be optimized to achieve >95% inhibition.

-

-

Reactivation:

-

Add the test compound (this compound) or control (pralidoxime, buffer) to the inhibited enzyme solution.

-

Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

-

Measurement of AChE Activity:

-

Add DTNB and the substrate ATCI to each well.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Calculation of Reactivation:

-

Calculate the percentage of reactivation relative to the activity of the uninhibited enzyme.

-

In Vivo Efficacy Study in an Animal Model of OP Poisoning

Animal models are essential to evaluate the therapeutic efficacy and safety of a new drug candidate.

Animal Model:

-

Species: Rat or guinea pig are commonly used. Guinea pigs are often preferred as their sensitivity to OPs more closely resembles that of humans.

-

Sex: Both male and female animals should be used.

-

Age and weight: Standardized to reduce variability.

Procedure:

-

Induction of Poisoning:

-

Administer a lethal or sublethal dose of an organophosphate (e.g., paraoxon, sarin (B92409) surrogate) via a relevant route (e.g., subcutaneous, intraperitoneal).

-

-

Treatment:

-

At a specified time post-exposure, administer the test compound (this compound), a positive control (e.g., atropine + pralidoxime), or a vehicle control.

-

-

Monitoring and Endpoints:

-

Survival: Record the number of surviving animals at various time points (e.g., 24 hours, 48 hours).

-

Clinical Signs: Score the severity of poisoning symptoms (e.g., tremors, salivation, respiratory distress) at regular intervals.

-

AChE Activity: Collect blood and tissue samples (e.g., brain, diaphragm) at the end of the study to measure AChE activity.

-

Functional Outcomes: Assess neuromuscular function (e.g., grip strength).

-

Future Directions and Considerations for Development

While the initial in vitro data for this compound is promising, a significant amount of preclinical research is required to establish its potential as a clinical candidate.

Key areas for future investigation include:

-

In Vivo Efficacy: Demonstrating survival benefit and reduction of clinical signs of OP poisoning in well-established animal models is a critical next step.

-

Pharmacokinetics (ADME): A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile is necessary to understand the drug's disposition in the body. Key studies include:

-

Blood-Brain Barrier Penetration: Quantifying the extent to which this compound crosses the BBB is crucial, as this is a major limitation of current oximes.

-

Metabolic Stability: Identifying the metabolic pathways and potential for drug-drug interactions.

-

Pharmacokinetic Parameters: Determining key parameters such as half-life, clearance, and volume of distribution to guide dosing regimens.

-

-

Toxicology and Safety Pharmacology: A thorough safety assessment is required, including:

-

Acute and repeat-dose toxicity studies.

-

Safety pharmacology studies to evaluate effects on cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity and reproductive toxicity studies.

-

-

Spectrum of Activity: Evaluating the reactivation efficacy of this compound against a broader range of organophosphates, including different chemical classes of nerve agents and pesticides.

-

Formulation Development: Developing a stable and administrable formulation for clinical use (e.g., for intravenous or intramuscular injection).

Conclusion

This compound represents a promising starting point in the development of a new generation of non-pyridinium oxime reactivators for the treatment of organophosphate poisoning. Its in vitro reactivation efficacy against paraoxon-inhibited AChE is comparable to that of pralidoxime. The non-pyridinium structure holds the potential for improved CNS penetration, a key liability of current treatments. However, the successful translation of this promising lead compound into a clinically viable therapeutic will depend on rigorous preclinical evaluation of its in vivo efficacy, pharmacokinetic properties, and safety profile. The experimental frameworks outlined in this guide provide a roadmap for the necessary future studies to fully elucidate the therapeutic potential of this compound.

References

In-Depth Technical Guide: Evaluating the Blood-Brain Barrier Penetration Potential of KR-27425

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KR-27425, identified as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, is a novel, non-pyridinium oxime reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus agents. A critical objective in the development of new AChE reactivators is the ability to cross the blood-brain barrier (BBB) to counteract the central nervous system (CNS) effects of organophosphate poisoning. While direct, publicly available quantitative data on the BBB permeability of this compound is limited, this guide synthesizes the reported information and outlines the standard experimental methodologies and conceptual frameworks used to assess the CNS penetration of such compounds. This compound has been highlighted as a promising lead compound for developing AChE reactivators with an enhanced capacity to freely cross the BBB.

Rationale for CNS Penetration of Acetylcholinesterase Reactivators

Organophosphate nerve agents and pesticides cause severe toxicity by irreversibly inhibiting AChE, leading to an accumulation of acetylcholine (B1216132) and subsequent cholinergic crisis in both the peripheral and central nervous systems. Standard treatments, such as the oxime reactivator pralidoxime (B1201516) (2-PAM), are often quaternary ammonium (B1175870) compounds. Their permanent positive charge significantly restricts their ability to cross the lipophilic BBB, leaving the brain vulnerable to the neurotoxic effects of organophosphates.

The development of non-pyridinium oximes like this compound aims to address this limitation. By modifying the chemical structure to increase lipophilicity and reduce or eliminate a permanent positive charge, it is hypothesized that these next-generation reactivators can achieve therapeutic concentrations in the brain.

Predicted Physicochemical Properties for BBB Penetration

While specific experimental values for this compound are not publicly detailed, the design of a CNS-penetrant molecule typically adheres to certain physicochemical principles. These are often evaluated computationally in early-stage drug discovery.

| Parameter | General Guideline for BBB Penetration | Implication for this compound's Design |

| Molecular Weight (MW) | < 400-500 Da | The structure of this compound is consistent with that of a small molecule, likely falling within this range. |

| LogP (Lipophilicity) | 1.5 - 2.5 | As a non-pyridinium compound, this compound is designed to be more lipophilic than traditional quaternary oximes. |

| Topological Polar Surface Area (TPSA) | < 90 Ų | The absence of a quaternary nitrogen and the presence of alkyl groups would likely result in a lower TPSA compared to 2-PAM. |

| Hydrogen Bond Donors | ≤ 3 | The structure of this compound contains hydrogen bond donors that would need to be assessed in this context. |

| pKa | Avoidance of strong acids or bases | As a non-pyridinium compound, it avoids the permanent cation issue, but the pKa of its amine and oxime groups are critical for determining the charge state at physiological pH. |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The evaluation of a compound's ability to cross the BBB involves a multi-tiered approach, combining in vitro assays for initial screening with in vivo studies for definitive confirmation.

In Vitro Permeability Assays

Objective: To obtain an initial, high-throughput assessment of a compound's ability to cross a cell monolayer that mimics the BBB.

Common Models:

-

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This assay uses a lipid-coated artificial membrane to predict passive diffusion.

-

Cell-Based Assays:

-

hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line.

-

Co-culture Models: Brain endothelial cells are co-cultured with astrocytes and pericytes to more closely mimic the in vivo neurovascular unit and induce tighter junctions.

-

General Experimental Protocol (Cell-Based Assay):

-

Cell Culture: Endothelial cells (e.g., hCMEC/D3) are seeded on a microporous membrane insert, which separates an apical (blood side) and a basolateral (brain side) chamber. For co-culture models, astrocytes and pericytes are cultured on the underside of the membrane or in the basolateral chamber.

-

Barrier Integrity Confirmation: The formation of a tight monolayer is confirmed by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a fluorescent marker that does not typically cross the BBB (e.g., Lucifer yellow or fluorescently labeled dextran).

-

Permeability Assessment:

-

This compound is added to the apical chamber at a known concentration.

-

Samples are taken from the basolateral chamber at various time points.

-

The concentration of this compound in the basolateral samples is quantified using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor chamber.

-

In Vivo Pharmacokinetic and Brain Distribution Studies

Objective: To determine the concentration of the compound in the brain tissue and plasma of a living organism over time.

Animal Model: Typically, rodents (mice or rats) are used.

General Experimental Protocol:

-

Compound Administration: this compound is administered to the animals, usually via intravenous (IV) or intraperitoneal (IP) injection.

-

Sample Collection: At predetermined time points, blood samples are collected. Animals are then euthanized, and brain tissue is harvested.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Concentration Measurement: The concentration of this compound in plasma and brain homogenate is determined by LC-MS/MS.

-

Data Analysis:

-

Brain-to-Plasma Concentration Ratio (Kp): This is a common measure of BBB penetration and is calculated as: Kp = Cbrain / Cplasma Where Cbrain is the concentration in the brain and Cplasma is the concentration in the plasma at a specific time point.

-

Unbound Brain-to-Plasma Ratio (Kp,uu): This is considered the gold standard for assessing BBB penetration as it accounts for protein binding in both compartments and reflects the concentration of free drug available to interact with its target. It is calculated as: Kp,uu = Cbrain,unbound / Cplasma,unbound This requires additional experiments to determine the fraction of unbound drug in both brain tissue and plasma.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound is the reactivation of AChE. Once across the BBB, this compound would interact with AChE that has been inhibited by an organophosphate.

Diagram of Acetylcholinesterase Reactivation:

Caption: Acetylcholinesterase (AChE) reactivation by this compound.

Experimental Workflow for Assessing BBB Penetration:

Caption: A typical experimental workflow for evaluating the BBB penetration of a drug candidate.

Conclusion and Future Directions

This compound represents a significant advancement in the design of AChE reactivators due to its potential to cross the blood-brain barrier. As a non-pyridinium oxime, it is structurally optimized to overcome the limitations of current antidotes. The definitive assessment of its BBB penetration will rely on rigorous in vitro and in vivo experimental data. Future research should focus on publishing quantitative data from such studies to confirm its efficacy in the CNS. The successful demonstration of brain penetration by this compound would mark a critical step forward in the treatment of organophosphate poisoning, offering a more comprehensive therapeutic approach that addresses both peripheral and central neurotoxicity.

An In-depth Technical Guide on the Structure-Activity Relationship of KR-27425: A Non-Pyridinium Oxime Acetylcholinesterase Reactivator

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-27425, identified as (E)-2-(Hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, is a promising non-pyridinium oxime reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its reactivating efficacy. The document includes a detailed experimental protocol for a standard AChE reactivation assay, a plausible synthetic route for this compound, and a diagrammatic representation of the reactivation mechanism. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel and more effective antidotes for organophosphate poisoning.

Introduction

Organophosphorus (OP) compounds, widely used as pesticides and unfortunately also as chemical warfare agents, pose a significant threat to human health. Their toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in a cholinergic crisis characterized by a range of severe neuromuscular and autonomic symptoms, which can be fatal.

The current standard of care for OP poisoning includes the administration of an antimuscarinic agent like atropine (B194438) and an AChE reactivator, typically a pyridinium (B92312) oxime such as pralidoxime (B1201516) (2-PAM). While these treatments can be effective, pyridinium oximes possess a permanent positive charge, which limits their ability to cross the blood-brain barrier (BBB) and reactivate AChE in the central nervous system (CNS). This limitation has spurred the development of non-pyridinium oximes, which are designed to have improved BBB permeability.

This compound has emerged as a lead compound in the class of non-pyridinium oxime reactivators. This guide delves into the specifics of its structure-activity relationship to provide a deeper understanding of its therapeutic potential.

Structure-Activity Relationship (SAR) of Non-Pyridinium Oxime Reactivators

A pivotal study evaluated a series of fifteen non-pyridinium oxime compounds for their ability to reactivate paraoxon-inhibited electric eel acetylcholinesterase (EeAChE). Among these, this compound (designated as compound 13 in the study) demonstrated the highest reactivation efficacy[1]. The key findings from the SAR study are summarized below.

Core Structural Features

The general structure of the evaluated non-pyridinium oximes consists of three main components: an oxime moiety, a central linker, and a variable side chain. The systematic modification of these components has provided valuable insights into the structural requirements for potent AChE reactivation.

Analysis of the Oxime Moiety

The nature of the oxime functionality is critical for reactivation. The study explored aldoximes, ketoximes, and α-ketoaldoximes. The α-ketoaldoxime moiety present in this compound was found to be a key contributor to its superior activity.

Influence of the Side Chain

Variations in the side chain attached to the amino group of the linker have a significant impact on the reactivation potency. The 4-methylpentyl side chain of this compound appears to provide an optimal balance of lipophilicity and steric bulk for effective interaction with the inhibited enzyme's active site.

Quantitative SAR Data

The following table summarizes the AChE reactivation data for a selection of the non-pyridinium oxime analogs, including this compound. This data highlights the structure-activity trends observed in the study.

| Compound ID | Oxime Type | Side Chain | Reactivation (%) at 100 µM | Reactivation (%) at 1000 µM |

| This compound (13) | α-Ketoaldoxime | 4-methylpentyl | 60 [1] | 67 [1] |

| Analog 12 | α-Ketoaldoxime | (structure not specified) | (data not available) | (data not available) |

| Pralidoxime (2-PAM) | Pyridinium Aldoxime | N-methyl | 56[1] | (data not available) |

Note: The specific structures and complete quantitative data for all 15 analogs were not publicly available in the searched literature. The table presents the available data for the most active compound, this compound, and the standard reactivator, pralidoxime.

Mechanism of Action: AChE Reactivation

The therapeutic effect of this compound is derived from its ability to reactivate OP-inhibited AChE. The process can be visualized as a two-step mechanism.

Initially, the organophosphate covalently binds to the serine residue in the active site of AChE, rendering it inactive. This compound, with its nucleophilic oxime group, then attacks the phosphorus atom of the organophosphate, displacing it from the serine residue and forming a phosphorylated oxime. This process regenerates the active AChE, restoring its ability to hydrolyze acetylcholine.

Experimental Protocols

Synthesis of (E)-2-(Hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide (this compound)

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, based on the synthesis of similar hydroxyimino-acetamide derivatives, a plausible synthetic route is proposed below. This would typically involve the coupling of an activated carboxylic acid derivative with an appropriate amine, followed by oximation.

References

KR-27425: A Technical Guide to Acetylcholinesterase Reactivation Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) nerve agents and pesticides pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The primary medical countermeasure involves the administration of an oxime reactivator to restore AChE function. This technical guide focuses on KR-27425, a novel, non-pyridinium oxime identified as a promising reactivator of OP-inhibited AChE. While specific kinetic constants for this compound are not publicly available in detail, this document provides a comprehensive overview of its known reactivation capabilities, detailed experimental protocols for determining AChE reactivation kinetics, and the underlying biochemical pathways. The information herein is intended to support further research and development of effective OP poisoning antidotes.

Introduction to Acetylcholinesterase Inhibition and Reactivation

Acetylcholinesterase is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (B1216132) in cholinergic synapses. This enzymatic activity is crucial for terminating nerve impulses and maintaining normal neuromuscular function. Organophosphorus compounds act as potent inhibitors of AChE by covalently bonding to the serine residue in the enzyme's active site, rendering it inactive. This leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as seizures, respiratory distress, and potentially death.

The standard treatment for OP poisoning includes an antimuscarinic agent like atropine (B194438) and an AChE reactivator, typically an oxime. Oximes are nucleophilic compounds that can displace the organophosphate group from the serine residue, thereby restoring the enzyme's activity. The effectiveness of an oxime is determined by its reactivation kinetics, which are characterized by several key parameters: the reactivation rate constant (k_r), the dissociation constant (K_D), and the second-order reactivation rate constant (k_r2).

This compound, with the chemical name (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, is a non-pyridinium oxime that has shown promise as a reactivator of paraoxon-inhibited AChE.[1] Its non-pyridinium structure is of particular interest as it may offer advantages in terms of blood-brain barrier penetration compared to traditional pyridinium-based oximes.

This compound: Reactivation Potential

Studies have demonstrated the potential of this compound as a reactivator of paraoxon-inhibited electric eel acetylcholinesterase. While detailed kinetic parameters (k_r, K_D, and k_r2) are not available in the public domain, the following qualitative and semi-quantitative data have been reported:

-

At a concentration of 100 µM, this compound achieved 60% reactivation of paraoxon-inhibited AChE, which was comparable to the 56% reactivation observed with the standard oxime, pralidoxime (B1201516) (2-PAM), under the same conditions.

-

At a higher concentration of 1000 µM, this compound demonstrated up to 67% reactivation of inhibited AChE.

This data suggests that this compound is a promising candidate for further investigation as an OP antidote. To fully characterize its efficacy, a detailed kinetic analysis is required.

Quantitative Data on Acetylcholinesterase Reactivation

A comprehensive understanding of an oxime's reactivation efficacy requires the determination of its kinetic parameters. The following table outlines the key kinetic constants and their significance. While the specific values for this compound are not yet published, this table serves as a template for presenting such data.

| Oxime | Inhibitor | AChE Source | k_r (min⁻¹) | K_D (µM) | k_r2 (M⁻¹min⁻¹) | Reference |

| This compound | Paraoxon | Electric Eel | Data N/A | Data N/A | Data N/A | |

| Pralidoxime | Paraoxon | Electric Eel | Data N/A | Data N/A | Data N/A |

Table 1: Acetylcholinesterase Reactivation Kinetic Parameters. k_r represents the maximal reactivation rate, K_D is the dissociation constant, indicating the affinity of the oxime for the inhibited enzyme, and k_r2 is the second-order rate constant, representing the overall reactivation efficiency. Data for this compound and pralidoxime from the primary study are presented qualitatively in the text.

Experimental Protocols for Determining Reactivation Kinetics

The most widely accepted method for determining AChE activity and its reactivation is the spectrophotometric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.

Materials and Reagents

-

Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Organophosphate inhibitor (e.g., paraoxon)

-

Oxime reactivator (e.g., this compound)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4 or 8.0)

-

Spectrophotometer (plate reader or cuvette-based)

Experimental Workflow for AChE Reactivation Assay

The following diagram illustrates the typical workflow for an in vitro AChE reactivation experiment.

Figure 1: General experimental workflow for determining the kinetics of acetylcholinesterase reactivation by an oxime.

Detailed Protocol for Reactivation Kinetics Measurement

-

Enzyme Inhibition:

-

Prepare a solution of AChE in phosphate buffer.

-

Add the organophosphate inhibitor (e.g., paraoxon) to the AChE solution and incubate to achieve a high level of inhibition (typically >95%). The incubation time will depend on the inhibitor's potency.

-

A control sample with no inhibitor should be run in parallel to determine the initial enzyme activity.

-

-

Oxime Reactivation:

-

To the inhibited enzyme solution, add the oxime reactivator (this compound) at various concentrations.

-

Incubate the mixture for a specific period to allow for reactivation to occur.

-

-

Measurement of AChE Activity (Ellman's Assay):

-

In a microplate well or a cuvette, add the reactivation mixture.

-

Add DTNB solution.

-

Initiate the enzymatic reaction by adding the substrate, ATCI.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_initial - Rate_inhibited)] * 100

-

To determine the kinetic constants (k_r and K_D), plot the observed reactivation rate constant (k_obs) against the oxime concentration. The data can be fitted to the Michaelis-Menten equation for reactivation: k_obs = k_r * [Oxime] / (K_D + [Oxime])

-

The second-order rate constant (k_r2) can be calculated as k_r2 = k_r / K_D.

-

Signaling Pathways and Logical Relationships

The interaction between AChE, organophosphates, and oxime reactivators can be visualized as a series of interconnected events.

Acetylcholinesterase Inhibition and Reactivation Pathway

The following diagram illustrates the biochemical pathway of AChE inhibition by an organophosphate and its subsequent reactivation by an oxime like this compound.

Figure 2: Simplified signaling pathway of acetylcholinesterase inhibition by an organophosphate and reactivation by an oxime.

Logical Relationship in OP Poisoning and Treatment

This diagram illustrates the logical relationship between the key components involved in organophosphate poisoning and the therapeutic intervention with an oxime reactivator.

Figure 3: Logical flow from organophosphate exposure to cholinergic crisis and the therapeutic intervention with this compound.

Conclusion

This compound is a non-pyridinium oxime that has demonstrated significant potential as a reactivator of organophosphate-inhibited acetylcholinesterase. Its reactivation efficacy, comparable to that of pralidoxime in initial studies, warrants further in-depth investigation. This technical guide provides the foundational knowledge for researchers and drug development professionals to pursue further studies on this compound and similar compounds. The detailed experimental protocols for determining reactivation kinetics will enable the generation of crucial quantitative data to fully characterize its therapeutic potential. Future work should focus on obtaining the precise kinetic constants for this compound against a broader range of nerve agents and pesticides, as well as evaluating its in vivo efficacy and safety profile. The development of novel, effective, and brain-penetrant AChE reactivators like this compound is of paramount importance in addressing the ongoing threat of organophosphate poisoning.

References

In Silico Analysis of KR-27425 Binding to Acetylcholinesterase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of KR-27425, a novel non-pyridinium oxime, and its binding to acetylcholinesterase (AChE). This compound has been identified as a promising reactivator of organophosphate-inhibited AChE. This document outlines the core computational methodologies, presents relevant data in a structured format, and visualizes the associated workflows and pathways to facilitate a deeper understanding for researchers in drug discovery and development. While specific details of the in silico studies for this compound are not publicly available, this guide synthesizes information from existing research on this compound and established computational protocols for AChE inhibitor and reactivator modeling.

Introduction to this compound and Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE by organophosphorus agents can lead to a cholinergic crisis, which can be fatal. The primary treatment involves the administration of an AChE reactivator.

This compound, also known as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, has emerged as a potential non-pyridinium oxime reactivator for organophosphate-inhibited AChE.[1][2] A study published in 2023 demonstrated its efficacy in reactivating paraoxon-inhibited electric eel AChE.[1][2] The research highlighted that molecular docking simulations were performed to elucidate the binding mode of this compound.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's reactivation efficacy from in vitro studies. It is important to note that specific in silico binding energy values for this compound have not been reported in the available literature. Therefore, a representative range of binding energies for other AChE inhibitors is provided for context.

Table 1: In Vitro Reactivation of Paraoxon-Inhibited AChE

| Compound | Concentration (μM) | Reactivation (%) | Source |

| This compound | 1000 | 67 | |

| This compound | 100 | 60 | |

| Pralidoxime | 100 | 56 |

Table 2: Representative In Silico Binding Affinities of AChE Inhibitors (for context)

| Inhibitor | Binding Energy (kcal/mol) | PDB ID |

| Donepezil | -11.7 | 4EY7 |

| Galantamine | -10.4 | 4EY7 |

| Rivastigmine | Not specified | 4EY7 |

| Sanguinine | -11.5 | 4EY7 |

| Huperzine A | -10.9 | 4EY7 |

Experimental and Computational Protocols

While the precise protocol for the in silico modeling of this compound is not detailed in the source publication, a standard and widely accepted methodology for such studies is presented below. This protocol is based on common practices in the field of computational drug design for AChE inhibitors and reactivators.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

3.1.1. Protein Preparation

-

Selection of AChE Structure: A high-resolution crystal structure of human AChE is typically obtained from the Protein Data Bank (PDB). For studies involving organophosphate inhibition, a structure of AChE covalently modified by the organophosphate would be used. A common PDB ID for human AChE is 4EY7.

-

Preparation of the Receptor: The downloaded PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added to the protein structure, and atom types and charges are assigned using a force field such as CHARMm or AMBER.

3.1.2. Ligand Preparation

-

3D Structure Generation: The 2D structure of this compound is sketched using a chemical drawing tool and then converted into a 3D conformation.

-

Ligand Optimization: The geometry of the 3D structure is optimized using a suitable method, such as the semi-empirical PM3 method or a more rigorous ab initio method. This step is crucial to find the lowest energy conformation of the ligand.

-

Charge and Atom Type Assignment: Appropriate atom types and partial charges are assigned to the ligand atoms.

3.1.3. Docking Simulation

-

Grid Generation: A grid box is defined around the active site of AChE. The size and center of the grid are chosen to encompass the entire binding pocket, including the catalytic active site (CAS) and the peripheral anionic site (PAS).

-

Docking Algorithm: A docking program such as AutoDock Vina, GOLD, or Glide is used to perform the simulation. These programs employ algorithms like the Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the receptor's active site.

-

Pose Selection and Analysis: The docking results are a series of binding poses for the ligand, ranked by their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode. This pose is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of AChE.

Visualizations

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the in silico modeling of this compound binding to AChE.

Caption: A generalized workflow for the in silico molecular docking of this compound to AChE.

Caption: The proposed mechanism of AChE reactivation by this compound.

Conclusion

In silico modeling provides a powerful and cost-effective approach to understanding the binding mechanisms of novel compounds like this compound to their biological targets. While the specific computational details for this compound are not fully disclosed in the public domain, this guide outlines the probable methodologies and provides a framework for researchers to conduct similar studies. The available in vitro data confirms the potential of this compound as an effective AChE reactivator. Further computational studies, including molecular dynamics simulations, could provide deeper insights into the stability of the this compound-AChE complex and the dynamics of the reactivation process. This knowledge is invaluable for the rational design and optimization of next-generation antidotes for organophosphate poisoning.

References

An In-depth Technical Guide to KR-27425: Solubility and Stability for In Vitro Studies

An Overview of KR-27425, a Novel Acetylcholinesterase Reactivator

This compound, identified as (E)-2-(hydroxyimino)-N-(2((4-methylpentyl)amino)ethyl)acetamide, is a non-pyridinium oxime that has demonstrated potential as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus agents. Its unique structure sets it apart from traditional pyridinium-based reactivators, offering a promising avenue for the development of new antidotes with potentially improved blood-brain barrier penetration. This guide provides a comprehensive overview of the available technical data on this compound, focusing on its solubility and stability for the effective design and execution of in vitro studies.

Solubility Profile

At present, detailed quantitative data on the solubility of this compound in a wide range of common laboratory solvents remains limited in publicly accessible literature. To facilitate in vitro research, it is recommended that researchers empirically determine the solubility in their specific solvents and aqueous buffers of choice. A general starting point for novel compounds of this nature often involves testing solubility in dimethyl sulfoxide (B87167) (DMSO), ethanol, and phosphate-buffered saline (PBS) at various pH levels.

Table 1: General Solubility Testing Recommendations for this compound

| Solvent/Buffer System | Recommended Concentration Range to Test | Observations to Record |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL to 50 mg/mL | Visual clarity, presence of precipitate |

| Ethanol (95% and absolute) | 1 mg/mL to 20 mg/mL | Visual clarity, presence of precipitate |

| Phosphate-Buffered Saline (PBS) | 0.1 mg/mL to 5 mg/mL | Visual clarity, pH of the solution |

| Cell Culture Media (e.g., DMEM, RPMI) | 0.1 µM to 100 µM | Visual clarity, any color change, pH |

Stability Landscape

The stability of this compound is a critical factor for ensuring the reliability and reproducibility of in vitro experimental results. As with solubility, comprehensive stability data is not yet widely published. It is imperative to assess the stability of this compound under specific experimental conditions, including in stock solutions and final assay buffers. Key parameters to evaluate include temperature, pH, and light exposure.

Table 2: Recommended Stability Assessment Parameters for this compound

| Condition | Storage Temperature | Duration | Analysis Method |

| Stock Solution Stability | -80°C, -20°C, 4°C | 1 week, 1 month, 3 months | HPLC-UV, LC-MS |

| Working Solution Stability | Room Temperature, 37°C | 0h, 2h, 4h, 8h, 24h | HPLC-UV, LC-MS |

| Freeze-Thaw Stability | -80°C to Room Temperature | 1, 3, and 5 cycles | HPLC-UV, LC-MS |

| pH Stability | pH 4.0, 7.4, 9.0 | 24 hours at 37°C | HPLC-UV, LC-MS |

Core Experimental Protocol: In Vitro Acetylcholinesterase Reactivation Assay

The primary in vitro application of this compound is the assessment of its ability to reactivate organophosphate-inhibited acetylcholinesterase. The following is a generalized protocol based on standard methods for evaluating AChE reactivators.

Experimental Workflow for AChE Reactivation Assay

Caption: Workflow for a typical in vitro AChE reactivation assay.

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of human or electric eel acetylcholinesterase (AChE) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of the organophosphate inhibitor (e.g., paraoxon) in isopropanol.

-

Prepare a stock solution of the substrate, acetylthiocholine (B1193921) iodide (ATChI), and DTNB (Ellman's reagent) in buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

-

-

Inhibition of Acetylcholinesterase:

-

Incubate a defined concentration of AChE with the organophosphate inhibitor for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to achieve significant inhibition (typically >95%).

-

-

Reactivation Step:

-

Add varying concentrations of this compound to the inhibited AChE solution. Include a positive control (e.g., pralidoxime) and a negative control (buffer only).

-

Incubate for a set period (e.g., 10-30 minutes) to allow for reactivation to occur.

-

-

Measurement of AChE Activity:

-

Initiate the enzymatic reaction by adding ATChI and DTNB to all wells of a microplate.

-

Immediately begin kinetic measurement of the change in absorbance at 412 nm using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_uninhibited - Rate_inhibited)] * 100

-

Signaling Pathway Context

This compound functions by directly interacting with the organophosphate-inhibited acetylcholinesterase enzyme. The oxime moiety of this compound attacks the phosphorus atom of the organophosphate, which is covalently bound to the serine residue in the active site of AChE. This action displaces the organophosphate, thereby regenerating the active enzyme.

Methodological & Application

Application Notes and Protocols for Measuring KR-27425 Activity using Ellman's Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for terminating synaptic transmission.[1] Organophosphorus (OP) compounds are potent inhibitors of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, which can result in severe toxic effects. The development of reactivators of OP-inhibited AChE is a key strategy in the treatment of OP poisoning. KR-27425 is a non-pyridinium oxime that has been identified as a promising reactivator of AChE after inhibition by OP compounds like paraoxon (B1678428).[2][3]

This document provides detailed application notes and protocols for measuring the AChE reactivating activity of this compound using the well-established Ellman's method. This colorimetric assay is a simple, reliable, and widely used technique for determining cholinesterase activity.[1][4]

Principle of the Assay

The Ellman's method is a two-step enzymatic assay. First, acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. Subsequently, the free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.

In the context of evaluating this compound, the assay is adapted to measure the reactivation of OP-inhibited AChE. The enzyme is first inhibited by an organophosphate, such as paraoxon. The inhibited enzyme is then incubated with the reactivator (this compound), and the restored AChE activity is measured using the Ellman's reaction.

Signaling Pathway: AChE Inhibition and Reactivation

Caption: Mechanism of AChE inhibition by an organophosphate and its reactivation by this compound.

Data Presentation

The reactivation potential of this compound against paraoxon-inhibited electric eel acetylcholinesterase can be quantified and summarized. The following table presents representative data on the percentage of reactivation at different concentrations of this compound.

| This compound Concentration (µM) | Percent Reactivation (%) |

| 1000 | 67 |

| 100 | 60 |

Data is based on studies of paraoxon-inhibited electric eel AChE.

Experimental Protocols

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

This compound

-

Paraoxon-ethyl (or other suitable organophosphate inhibitor)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Acetylthiocholine iodide (ATCI)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation

-

0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

-

AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the assay will need to be optimized, but a starting point is typically around 0.1 U/mL.

-

DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 7.0).

-

ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.

-

Paraoxon Solution: Prepare a stock solution in ethanol (B145695) or isopropanol. Further dilutions should be made in the phosphate buffer immediately before use to achieve the desired final concentration for inhibition (e.g., a concentration that yields >90% inhibition).

-

This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, if necessary, keeping the final solvent concentration in the assay below 1%). Prepare serial dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the reactivation assay.

Experimental Workflow for AChE Reactivation Assay

Caption: Workflow for the AChE reactivation assay using Ellman's method.

Detailed Protocol for Reactivation Assay in a 96-Well Plate

-

Prepare Control and Experimental Wells:

-

100% Activity Control (A₀): 140 µL Phosphate Buffer + 20 µL AChE Solution + 10 µL Buffer (instead of inhibitor) + 10 µL Buffer (instead of reactivator).

-

Inhibited Control (Aᵢ): 140 µL Phosphate Buffer + 20 µL AChE Solution + 10 µL Paraoxon Solution + 10 µL Buffer (instead of reactivator).

-

Reactivation Wells (Aᵣ): 140 µL Phosphate Buffer + 20 µL AChE Solution + 10 µL Paraoxon Solution + 10 µL this compound Solution (at various concentrations).

-

Reactivator Blank (for oximolysis control): 140 µL Phosphate Buffer + 20 µL Buffer (instead of AChE) + 10 µL Buffer (instead of inhibitor) + 10 µL this compound Solution. This is crucial to correct for any direct reaction between this compound and the substrate.

-

-

Inhibition Step:

-

To the appropriate wells, add the phosphate buffer and AChE solution.

-

Add the paraoxon solution to the "Inhibited Control" and "Reactivation" wells. Add buffer to the "100% Activity Control" wells.

-

Incubate the plate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for complete inhibition of the enzyme.

-

-

Reactivation Step:

-

Add the different concentrations of this compound solution to the "Reactivation" wells. Add buffer to the control wells.

-

Incubate the plate for a specific time (e.g., 10-30 minutes) at the same controlled temperature to allow for reactivation to occur.

-

-

Measurement Step:

-

To all wells, add 10 µL of the DTNB solution.

-

Initiate the colorimetric reaction by adding 10 µL of the ATCI solution to all wells.

-

Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The rate of change in absorbance (ΔAbs/min) is proportional to the AChE activity.

-

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Correct for any background reaction by subtracting the rate of the reactivator blank from the rates of the corresponding reactivation wells.

-

Calculate the percentage of reactivation using the following formula:

% Reactivation = [(Aᵣ - Aᵢ) / (A₀ - Aᵢ)] x 100

Where:

-

Aᵣ is the rate of the reactivated enzyme (after blank correction).

-

Aᵢ is the rate of the inhibited enzyme.

-

A₀ is the rate of the uninhibited (100% activity) enzyme.

-

Important Considerations

-

Oximolysis: Oximes can directly react with the acetylthiocholine substrate, leading to a false-positive signal. It is essential to run a blank containing the reactivator without the enzyme to correct for this interference.

-

Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically <1%) and that a solvent control is included to assess its effect on enzyme activity.

-

DTNB Concentration: High concentrations of DTNB can inhibit AChE. The ratio of DTNB to ATCI concentrations should be optimized to avoid this issue.

-

Spontaneous Reactivation: Some phosphorylated AChE adducts can undergo spontaneous hydrolysis, leading to reactivation. The rate of the inhibited control (Aᵢ) will account for this.

-

Assay Conditions: pH, temperature, and incubation times for both inhibition and reactivation should be optimized and kept consistent across experiments for reproducible results.

By following these detailed protocols and considering the key aspects of the assay, researchers can accurately and reliably measure the AChE reactivating activity of this compound.

References

- 1. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of (E)-2-(hydroxyimino)-N-(2 ((4methylpentyl)amino)ethyl)acetamide (this compound) as a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing KR-27425 in Animal Models of Organophosphate Poisoning

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) compounds, used as pesticides and developed as chemical warfare nerve agents, are potent neurotoxic agents.[1] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of symptoms including muscle fasciculations, seizures, respiratory distress, and ultimately, death.[4][5]

Standard treatment for OP poisoning typically involves a combination of an antimuscarinic agent like atropine, an anticonvulsant such as diazepam, and an oxime to reactivate the inhibited AChE. However, currently available pyridinium (B92312) oximes have limitations, including their inability to efficiently cross the blood-brain barrier (BBB) to reactivate central AChE.

KR-27425, identified as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, is a novel non-pyridinium oxime. This structural feature suggests a potential for improved BBB permeability, making it a promising candidate for treating the central nervous system effects of OP poisoning. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in animal models of OP poisoning.

Mechanism of Action

Organophosphates act by phosphorylating the serine hydroxyl group in the active site of AChE, rendering it inactive. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of muscarinic and nicotinic receptors. Oximes, like this compound, are nucleophilic agents that can displace the phosphate (B84403) group from the serine residue, thereby reactivating the enzyme and restoring normal synaptic function.

References

- 1. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment efficacy in a soman-poisoned guinea pig model: added value of physostigmine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Measuring KR-27425 Efficacy in Zebrafish Models

For Researchers, Scientists, and Drug Development Professionals

Introduction